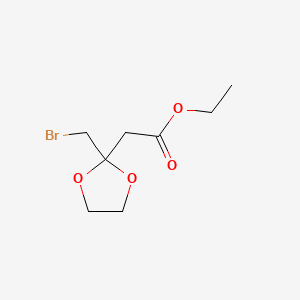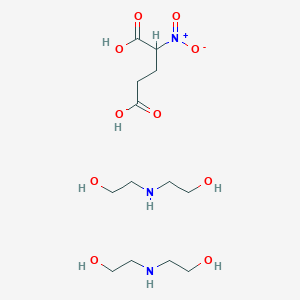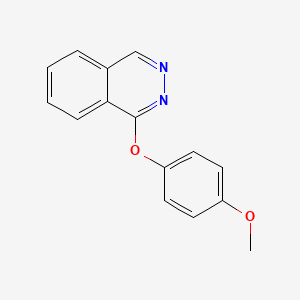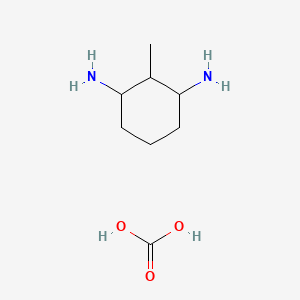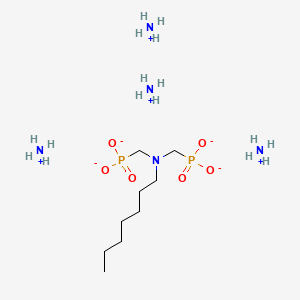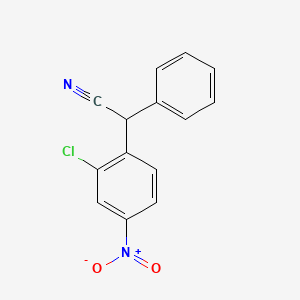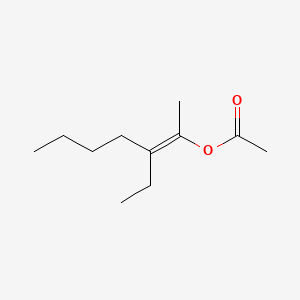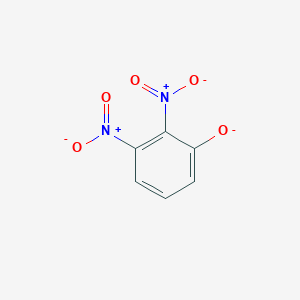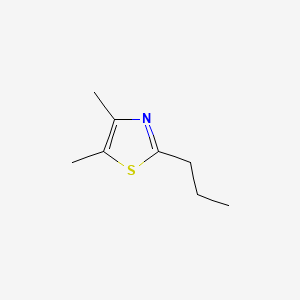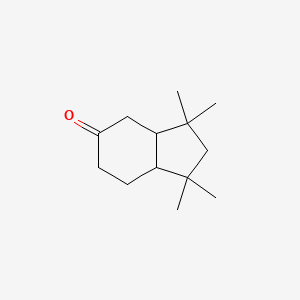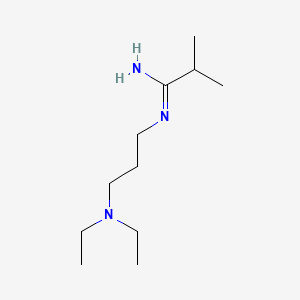
N-(5-(4-Chlorophenyl)-2,4-pentadienoyl)-N'-cyanoguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(4-Chlorophenyl)-2,4-pentadienoyl)-N’-cyanoguanidine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a chlorophenyl group, a pentadienoyl chain, and a cyanoguanidine moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-Chlorophenyl)-2,4-pentadienoyl)-N’-cyanoguanidine typically involves the reaction of 4-chlorobenzaldehyde with malononitrile to form an intermediate, which is then subjected to further reactions to introduce the pentadienoyl and cyanoguanidine groups. The reaction conditions often include the use of solvents like methanol or dichloromethane and catalysts such as piperidine or lutidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process might also include purification steps like recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
N-(5-(4-Chlorophenyl)-2,4-pentadienoyl)-N’-cyanoguanidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
科学的研究の応用
N-(5-(4-Chlorophenyl)-2,4-pentadienoyl)-N’-cyanoguanidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of N-(5-(4-Chlorophenyl)-2,4-pentadienoyl)-N’-cyanoguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological effects .
類似化合物との比較
Similar Compounds
- N-(4-Chlorophenyl)-N’-cyanoguanidine
- N-(5-(4-Bromophenyl)-2,4-pentadienoyl)-N’-cyanoguanidine
- N-(5-(4-Methylphenyl)-2,4-pentadienoyl)-N’-cyanoguanidine
Uniqueness
N-(5-(4-Chlorophenyl)-2,4-pentadienoyl)-N’-cyanoguanidine stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
5398-83-4 |
|---|---|
分子式 |
C13H11ClN4O |
分子量 |
274.70 g/mol |
IUPAC名 |
(2E,4E)-5-(4-chlorophenyl)-N-(N'-cyanocarbamimidoyl)penta-2,4-dienamide |
InChI |
InChI=1S/C13H11ClN4O/c14-11-7-5-10(6-8-11)3-1-2-4-12(19)18-13(16)17-9-15/h1-8H,(H3,16,17,18,19)/b3-1+,4-2+ |
InChIキー |
XCVDKNVIGXOIHY-ZPUQHVIOSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C/C=C/C(=O)NC(=NC#N)N)Cl |
正規SMILES |
C1=CC(=CC=C1C=CC=CC(=O)NC(=NC#N)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


